molecular formula C12H11N3S B1376425 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile CAS No. 873895-41-1

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Cat. No.: B1376425
CAS No.: 873895-41-1
M. Wt: 229.3 g/mol
InChI Key: RSEACRIWQRAVPE-UHFFFAOYSA-N
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Description

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic compounds containing a thiophene ring This compound is characterized by the presence of an aminoanilino group and a carbonitrile group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile typically involves the reaction of 2-aminoaniline with 5-methylthiophene-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as methanol, where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, recycling of reactants, and continuous monitoring of reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoanilino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile is unique due to its specific combination of a thiophene ring with an aminoanilino and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEACRIWQRAVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737278
Record name 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873895-41-1
Record name 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, prepared as described in the previous step, (43.3 g, 0.157 mol) in ethyl acetate (500 mL) was added 10% palladium on carbon (8 g). The black mixture was stirred at room temperature overnight under an atmosphere of hydrogen gas. When LCMS showed that most of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile was consumed completely, the mixture was filtered and the filtrate was concentrated to provide 2-((2-aminophenyl)amino)-5-methylthiophene-3-carbonitrile. 1H NMR (400 MHz, CDCl3) δ 7.29-7.21 (m, 1H), 7.11-7.10 (m, 1H), 6.86-6.79 (m, 2H), 6.48-6.47 (m, 1H), 6.42 (brs, 1H), 3.75-3.70 (br, 2H), 2.28 (s, 3H).
Quantity
0 (± 1) mol
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile (100 g) is taken in ethyl acetate (1000 ml). The reaction mixture is then hydrogenated by 5% Pd/C (15 g) at 50-55° C. at 10-12 Kg pressure. The reaction mixture is filtered, and ethyl acetate is distilled off to get the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
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1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile in pharmaceutical chemistry?

A: this compound serves as a crucial starting material in the synthesis of Olanzapine [, ]. This compound reacts with N-methylpiperazine under specific conditions to form the final Olanzapine molecule. The research focuses on optimizing this reaction to obtain a pure and stable form of Olanzapine, highlighting the importance of this specific synthetic route.

Q2: What challenges are associated with the synthesis of Olanzapine, and how do the research papers address them?

A: Synthesizing Olanzapine can lead to the formation of impurities and different polymorphic forms, impacting the drug's stability and effectiveness. The research papers describe an improved process for producing a pure and thermally stable crystalline form of Olanzapine, referred to as Form I [, ]. This method involves reacting this compound with N-methylpiperazine in the presence of an acid salt of N-methylpiperazine. The papers also explore obtaining specific polymorphic forms, including Form I, by crystallizing crude Olanzapine in specific solvent mixtures. This focus on controlling the reaction conditions and crystallization process highlights the importance of producing a high-purity final product with desired physical and chemical properties for pharmaceutical applications.

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